molecular formula C17H19NO3S B2917103 Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2309728-37-6

Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No. B2917103
CAS RN: 2309728-37-6
M. Wt: 317.4
InChI Key: XAGNZLDQMOPUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a five-membered ring containing a sulfur atom . This compound also includes a tetrahydrofuran moiety, which is a cyclic ether , and an azetidine moiety, which is a four-membered ring containing a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene involved a Pd-catalyzed coupling reaction . Another example is the synthesis of chiral 2,3-dihydro-benzo[b]thiophene, which involved an asymmetric hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its individual moieties. The benzo[b]thiophene moiety is a five-membered heterocyclic compound containing a sulfur atom . The tetrahydrofuran moiety is a cyclic ether , and the azetidine moiety is a four-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling reactions and electrophilic cyclization reactions . For instance, the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene involved a Pd-catalyzed coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as thiophene, include a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Modifications

A study by Chen et al. (2017) explored the Pd(II)-catalyzed Sonogashira type cross-coupling reaction involving benzo[b]thiophenes, leading to the development of various 2-substituted benzo[b]thiophenes. This synthesis method is significant for creating compounds like Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone, showcasing their potential in various chemical applications, including fluorescence and receptor ligand properties (Chen, Xiang, Yang, & Zhou, 2017).

Photo-Reorganization and Synthesis

Dalal et al. (2017) conducted a study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which are structurally related to benzo[b]thiophen-2-yl derivatives. This research provided a green and convenient method for synthesizing angular pentacyclic compounds, highlighting the versatility of benzo[b]thiophene structures in photochemical studies (Dalal, Khanna, Kumar, & Kamboj, 2017).

Anticancer Applications

Xu et al. (2017) synthesized novel pyrazoline derivatives containing benzo[b]thiophen-2-yl groups and evaluated their potential as anticancer agents. The study demonstrated that these compounds exerted cytotoxic effects on HepG-2 cells, indicating the potential use of benzo[b]thiophene derivatives in developing new anticancer drugs (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

Application in Solar Cell Efficiency

A study by Zhou et al. (2013) on polymer solar cells used thieno[3,4-b]-thiophene derivatives, closely related to benzo[b]thiophenes, to enhance solar cell efficiency. This research demonstrated the potential of thiophene-based compounds in improving solar cell performance, suggesting applications for benzo[b]thiophene derivatives in renewable energy technologies (Zhou, Zhang, Seifter, Collins, Luo, Bazan, Nguyen, & Heeger, 2013).

Antidepressant Drug Development

Orus et al. (2002) developed benzo[b]thiophene derivatives with varying substituents, aiming to create new dual antidepressant drugs. These compounds showed promising results in in vitro assays for 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating the potential of benzo[b]thiophene-based compounds in antidepressant drug development (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, novel benzothiophene derivatives have shown high antioxidant capacities and antibacterial activity against S. aureus . Therefore, this compound could potentially be explored for similar applications.

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(16-7-13-3-1-2-4-15(13)22-16)18-8-14(9-18)21-11-12-5-6-20-10-12/h1-4,7,12,14H,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGNZLDQMOPUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.